3-Bromo-4-methoxypyrazolo[1,5-a]pyridine
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Overview
Description
3-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol . This compound is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxypyrazolo[1,5-a]pyridine typically involves the bromination of 4-methoxypyrazolo[1,5-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-4-methoxypyrazolo[1,5-a]pyridine .
Scientific Research Applications
3-Bromo-4-methoxypyrazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity . This inhibition can affect various cellular pathways, including those involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile
- Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Uniqueness
3-Bromo-4-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
3-Bromo-4-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. Its unique structure, characterized by a bromine atom and a methoxy group, contributes to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H8BrN3O. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine) groups influences its chemical reactivity and biological activity. The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Research indicates that this compound exhibits significant biological activity primarily through its role as an enzyme inhibitor. It has been studied for its potential to inhibit protease-activated receptor 4 (PAR4), which is involved in platelet aggregation and cardiovascular diseases. By modulating PAR4 activity, this compound shows promise for therapeutic applications in treating thrombotic disorders .
Key Mechanisms:
- Enzyme Inhibition: The compound can inhibit specific kinases by binding to their active sites, blocking their activity.
- Receptor Modulation: It interacts with receptors involved in various signaling pathways, potentially influencing disease processes.
Biological Activities
The biological activities of this compound include:
- Anticancer Activity: Similar compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects: The modulation of inflammatory pathways suggests a role in reducing inflammation-related diseases.
- Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against various pathogens.
Case Studies
Several studies have highlighted the biological activities of this compound:
-
Inhibition of PAR4:
- A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine could effectively inhibit PAR4, leading to decreased platelet aggregation in vitro. This suggests potential applications in managing cardiovascular diseases.
- Anticancer Studies:
-
Enzyme Inhibition:
- Another investigation focused on the enzyme inhibition properties of the compound, revealing its potential as a lead compound for developing new inhibitors targeting specific kinases involved in cancer progression.
Comparative Analysis with Related Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Pyrazolo[1,5-a]pyridine | Inhibits PAR4; anticancer properties |
3-Bromo-6-methoxypyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine | Similar inhibition profiles; varied substituents |
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine | Pyrazolo[1,5-a]pyridine | Exhibits different reactivity; potential for diverse applications |
Properties
IUPAC Name |
3-bromo-4-methoxypyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-3-2-4-11-8(7)6(9)5-10-11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUGZYJBMFRZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137785-31-8 |
Source
|
Record name | 3-bromo-4-methoxypyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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